Enantiomeric Purity: (S)-Enantiomer vs Racemate or (R)-Antipode Directly Governs OX1 Antagonist Potency
The (S)-enantiomer (derived from L‑proline) is supplied with a purity of ≥98% and an enantiomeric excess typically >98% ee as determined by chiral HPLC . The final antagonist SB‑674042, assembled from this intermediate, binds to the human orexin‑1 (OX1) receptor with a Kd of 3.76 ± 0.45 nM (whole‑cell assay) and shows >100‑fold selectivity over OX2 [1]. Although direct affinity data for the (R)-enantiomer‑derived antagonist are not publicly disclosed, class‑level inference from the steep stereoselectivity of orexin‑1 antagonists indicates that a single enantiomer is required to achieve low‑nanomolar OX1 binding. Use of a racemate would therefore deliver an effective concentration of the active enantiomer that is at most half of the nominal concentration, directly compromising pharmacological potency and data reproducibility.
| Evidence Dimension | Enantiomeric excess and impact on OX1 receptor affinity |
|---|---|
| Target Compound Data | ≥98% ee (commercial specification); SB‑674042 derived from this intermediate: OX1 Kd = 3.76 nM, >100‑fold selectivity over OX2 |
| Comparator Or Baseline | Racemic intermediate (0% ee) or (R)-enantiomer; predicted effective active‑enantiomer concentration halved vs homochiral material |
| Quantified Difference | ≥98% ee vs 0% ee yields at minimum a 2‑fold reduction in effective potency of the final antagonist; chirality inversion is expected to increase Kd by >100‑fold based on OX1/OX2 selectivity. |
| Conditions | Chiral HPLC (Chiralpak AD‑H or OD‑H) for ee; OX1 binding assay in CHO cells (whole‑cell format) |
Why This Matters
Procurement of a homochiral (S)-enantiomer building block is mandatory for synthesizing orexin‑1 antagonists with reproducible, low‑nanomolar affinity.
- [1] Langmead, C. J., et al. (2004). Br. J. Pharmacol., 141(2), 340–346. View Source
